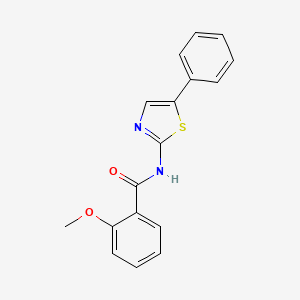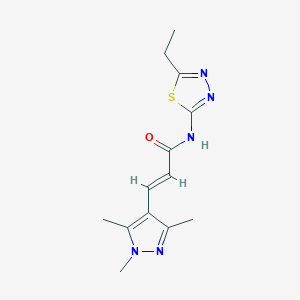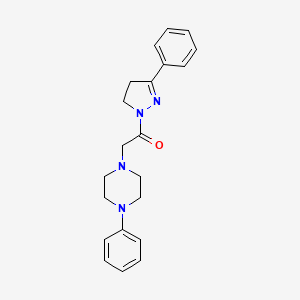
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, also known as MPTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a unique mechanism of action, leading to potential biochemical and physiological effects. In
Mécanisme D'action
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to the inhibition of cell growth and division. 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been found to have potential biochemical and physiological effects, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit tubulin polymerization. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which makes it a potential candidate for cancer treatment. However, there are also limitations to using 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments, including the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, including further studies on its safety and efficacy in vivo, as well as its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide for cancer treatment. Further research is also needed to explore the potential use of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide in combination with other cancer treatments.
Méthodes De Synthèse
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide can be synthesized through various methods, including reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide. Another method involves the reaction of 2-methoxybenzoic acid with phosphorus oxychloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide.
Applications De Recherche Scientifique
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-9-13(14)16(20)19-17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLSGQUGLDRHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)
![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)



![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)



![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)